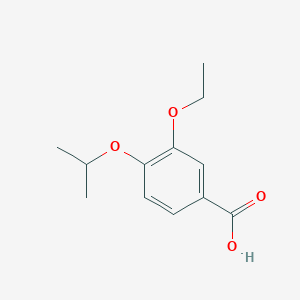

3-Ethoxy-4-isopropoxybenzoic acid

Description

3-Ethoxy-4-isopropoxybenzoic acid (CAS: 52009-54-8) is a substituted benzoic acid derivative featuring ethoxy (–OCH₂CH₃) and isopropoxy (–OCH(CH₃)₂) groups at the 3- and 4-positions of the aromatic ring, respectively. Its molecular weight is 224.26 g/mol, and it exists as a solid powder under standard conditions . This compound has been studied extensively in the context of fungal degradation by Polyporus dichrous, where it undergoes transformations such as 4-dealkylation, hydroxylation, and carboxyl group reduction . Its synthesis involves reacting sodium salts of aldehydes with alkyl bromides, followed by oxidation with KMnO₄ .

Properties

IUPAC Name |

3-ethoxy-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-11-7-9(12(13)14)5-6-10(11)16-8(2)3/h5-8H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDSVALOUSIPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299090 | |

| Record name | 3-Ethoxy-4-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52009-54-8 | |

| Record name | 3-Ethoxy-4-isopropoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52009-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Ethoxy-4-isopropoxybenzoic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3-ethoxybenzoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

3-Ethoxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-Ethoxy-4-isopropoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-isopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory enzymes and pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Ethoxy-4-isopropoxybenzoic acid with structurally related alkoxybenzoic acids:

*Estimated via computational tools.

Key Observations :

- Substituent Effects: The ethoxy and isopropoxy groups in 3-Ethoxy-4-isopropoxybenzoic acid increase its hydrophobicity (LogP = 4.173) compared to vanillic acid (LogP = 1.050) and syringic acid (LogP = 1.240).

- This is lower than vanillic acid (210–213°C), suggesting weaker intermolecular forces due to bulky alkoxy groups.

Reactivity and Degradation Pathways

3-Ethoxy-4-isopropoxybenzoic acid exhibits unique metabolic pathways when degraded by Polyporus dichrous:

4-Dealkylation : Partial conversion to 3-ethoxy-4-hydroxybenzoic acid (V) via removal of the isopropoxy group .

Hydroxylation: Oxidation at the 4-isopropoxy group to yield 2-(4-carboxy-2-ethoxyphenoxy)-propane-1-ol (XXII) .

Carboxyl Reduction : In older cultures, reduction to 3-ethoxy-4-isopropoxybenzaldehyde and 3-ethoxy-4-isopropoxybenzyl alcohol .

Comparison with Vanillic Acid Derivatives :

- Vanillic acid (3-methoxy-4-hydroxybenzoic acid) primarily undergoes O-demethylation or ring cleavage in biological systems, unlike the dealkylation seen in 3-Ethoxy-4-isopropoxybenzoic acid .

- Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) is more resistant to fungal degradation due to its symmetrical substitution pattern, whereas the asymmetric ethoxy/isopropoxy groups in 3-Ethoxy-4-isopropoxybenzoic acid increase susceptibility to enzymatic attack .

Stability and Commercial Availability

- Stability : The bulky isopropoxy group may contribute to steric hindrance, reducing chemical reactivity compared to smaller substituents (e.g., methoxy in vanillic acid).

- Commercial Status : 3-Ethoxy-4-isopropoxybenzoic acid is listed as discontinued by CymitQuimica , likely due to niche applications and synthesis challenges. In contrast, vanillic acid and syringic acid remain commercially available due to broader utility.

Biological Activity

3-Ethoxy-4-isopropoxybenzoic acid is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and relevant research findings.

Target Interactions

3-Ethoxy-4-isopropoxybenzoic acid interacts with various biological targets, influencing multiple biochemical pathways. It is known to affect the activity of enzymes and receptors, thereby modulating cellular processes. For instance, it may disrupt bacterial cell membranes, contributing to its antimicrobial properties.

Biochemical Pathways

The compound participates in several metabolic pathways, including the catabolism of hydroxybenzoic acids. It can undergo hydroxylation to form protocatechuic acid, which is further metabolized through ring cleavage pathways.

Cellular Effects

Research indicates that 3-Ethoxy-4-isopropoxybenzoic acid affects the viability of cancer cell lines. In studies involving doxorubicin-sensitive and resistant K562 leukemia cells, the compound demonstrated a dose-dependent reduction in cell viability.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

- Low Doses: Exhibited antioxidant and anti-inflammatory properties.

- High Doses: Associated with toxic effects such as hepatotoxicity and nephrotoxicity.

Research Applications

3-Ethoxy-4-isopropoxybenzoic acid has several applications across different fields:

| Field | Application |

|---|---|

| Chemistry | Intermediate in the synthesis of complex organic molecules. |

| Biology | Investigated for antimicrobial and antioxidant activities. |

| Medicine | Explored for potential therapeutic effects in drug development. |

| Industry | Used in the production of specialty chemicals and polymers. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-Ethoxy-4-isopropoxybenzoic acid:

- Antimicrobial Activity: The compound has been shown to exhibit significant antimicrobial properties by disrupting bacterial membranes.

- Anti-inflammatory Effects: In vitro studies suggest that it inhibits pro-inflammatory enzymes, contributing to its anti-inflammatory potential.

- Cancer Research: In assays involving various cancer cell lines, this compound was found to reduce cell viability significantly, indicating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.